Home > Products > Screening Compounds P78115 > 7-O-(Amino-PEG4)-paclitaxel
7-O-(Amino-PEG4)-paclitaxel -

7-O-(Amino-PEG4)-paclitaxel

Catalog Number: EVT-1534098
CAS Number:
Molecular Formula: C58H72N2O19
Molecular Weight: 1101.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-O-(Amino-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates (ADCs).
Overview

7-O-(Amino-PEG4)-paclitaxel is a chemically modified derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast and ovarian cancers. This compound incorporates a polyethylene glycol (PEG) spacer with an amino group at the 7-O position of the paclitaxel structure, enhancing its solubility and potential for targeted drug delivery applications. The PEGylation improves pharmacokinetics and reduces toxicity while maintaining the antitumor activity of paclitaxel .

Source

Paclitaxel was originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The development of 7-O-(Amino-PEG4)-paclitaxel represents a synthetic modification aimed at improving the drug's therapeutic profile through chemical alterations that enhance its solubility and bioavailability .

Classification

7-O-(Amino-PEG4)-paclitaxel is classified as a prodrug and a linker compound in the context of targeted therapy, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

Synthesis Analysis

Methods

The synthesis of 7-O-(Amino-PEG4)-paclitaxel typically involves several key steps:

  1. Modification of Paclitaxel: The hydroxyl group at the 7-O position of paclitaxel is activated to facilitate nucleophilic substitution reactions.
  2. PEGylation: The activated paclitaxel undergoes reaction with a PEG derivative containing an amino group, resulting in the formation of 7-O-(Amino-PEG4)-paclitaxel. This step often employs coupling agents to enhance reaction efficiency.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Technical Details

  • Reagents: Common reagents include activated PEG derivatives, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), and solvents such as dimethyl sulfoxide (DMSO).
  • Characterization Techniques: The synthesized compound is characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity .
Molecular Structure Analysis

Structure

The molecular structure of 7-O-(Amino-PEG4)-paclitaxel can be represented as follows:

  • Molecular Formula: C₅₈H₇₂N₂O₁₉
  • Molecular Weight: Approximately 1101.2 Da

The structure features a paclitaxel backbone with a PEG spacer linked via an amino group at the 7-O position. This modification enhances solubility and facilitates interactions with biological targets.

Data

  • Chemical Structure: The presence of the PEG moiety increases hydrophilicity, which is crucial for improving aqueous solubility and bioavailability in therapeutic applications .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of 7-O-(Amino-PEG4)-paclitaxel include:

  1. Nucleophilic Substitution: The nucleophilic attack by the amino group on the activated hydroxyl group at the 7-O position.
  2. Esterification Reactions: These may occur if carboxylic acids are present, leading to further modifications or conjugations beneficial for targeted delivery systems.

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. Reaction monitoring is performed using chromatography techniques to ensure completion .

Mechanism of Action

Process

The mechanism by which 7-O-(Amino-PEG4)-paclitaxel exerts its effects involves:

  1. Microtubule Stabilization: Like paclitaxel, this compound binds to β-tubulin subunits in microtubules, promoting their stabilization and preventing depolymerization.
  2. Induction of Apoptosis: The stabilization leads to mitotic arrest, ultimately triggering programmed cell death in cancer cells.

Data

Studies indicate that modifications at the 7-O position can influence binding affinity to tubulin and potentially alter resistance mechanisms in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Enhanced solubility in aqueous media due to PEGylation.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: The amino group allows for further conjugation with other biomolecules or drug moieties, making it versatile for various applications .
Applications

Scientific Uses

7-O-(Amino-PEG4)-paclitaxel has several notable applications in scientific research:

  1. Development of PROTACs: Utilized as a linker in PROTAC technology for targeted protein degradation.
  2. Cancer Research: Investigated for its potential to overcome drug resistance mechanisms in cancer therapy.
  3. Drug Delivery Systems: Explored for use in formulating liposomes or nanoparticles that enhance delivery efficiency and reduce systemic toxicity .
Introduction to 7-O-(Amino-PEG4)-Paclitaxel

Structural and Functional Overview of Paclitaxel Derivatives

Paclitaxel, a complex diterpenoid natural product, exerts its potent anticancer activity by stabilizing microtubule assemblies and inhibiting depolymerization during cell division. Its native structure features multiple derivatization points (C2ʹ, C7, C10), with the C7 hydroxyl group emerging as a preferred site for chemical modification due to its lower impact on tubulin-binding affinity compared to the crucial C2ʹ position. 7-O-(Amino-PEG4)-paclitaxel represents a structurally engineered derivative where a tetraethylene glycol (PEG4) spacer, terminated by a primary amine group (–NH₂), is covalently attached at the C7 oxygen (O-position) via an ether linkage [1] [2] [6]. This modification preserves the core paclitaxel pharmacophore responsible for microtubule inhibition while introducing a hydrophilic PEG4 tether and a reactive amino handle [1] [6].

The molecular formula of the compound is C₅₈H₇₂N₂O₁₉, with a molecular weight of 1101.19 Da [2] [3] [6]. This molecular architecture fundamentally alters the physicochemical profile of paclitaxel: while native paclitaxel is notoriously hydrophobic and poorly water-soluble, the incorporation of the PEG4 spacer significantly enhances aqueous compatibility. This positions the compound primarily as a conjugation intermediate rather than a direct therapeutic agent. Its primary function lies in enabling the synthesis of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), where the cytotoxic paclitaxel warhead needs targeted delivery to tumor cells [1] [5] [6].

Table 1: Key Structural Features of 7-O-(Amino-PEG4)-Paclitaxel

CharacteristicDescriptionSignificance
Core PharmacophorePaclitaxel moietyRetains potent antimicrotubule activity, inhibiting cell division [1]
Modification SiteC7 Hydroxyl Group (7-O position)Allows derivatization with minimal impact on tubulin binding affinity [1] [9]
SpacerTetraethylene Glycol (PEG4, 4 repeating ethylene oxide units)Enhances hydrophilicity, aqueous solubility, and biocompatibility [1] [6]
Functional HandlePrimary Amino Group (–NH₂) at PEG4 terminusProvides a reactive site for conjugation to targeting ligands or carriers [1] [2]
Molecular FormulaC₅₈H₇₂N₂O₁₉Defines elemental composition [2] [6]
Molecular Weight1101.19 DaCritical for characterization and stoichiometric calculations in conjugation [2] [3] [6]

Rationale for PEGylation in Drug Design: Role of PEG4 Spacers

Polyethylene glycol (PEG) conjugation, or pegylation, is a cornerstone strategy in modern drug delivery to overcome limitations inherent to hydrophobic payloads like paclitaxel. The incorporation of a PEG4 spacer (approximately 17 atoms, ~192 Da) in 7-O-(Amino-PEG4)-paclitaxel serves multiple critical functions:

  • Enhanced Aqueous Solubility and Compatibility: The hydrophilic ethylene oxide repeats dramatically increase the compound's solubility in water and biological buffers compared to native paclitaxel. This is crucial for handling, formulation stability, and maintaining conjugate integrity during in vitro and in vivo studies. The PEG4 spacer acts as a solubility bridge, making the hydrophobic paclitaxel moiety more compatible with the aqueous environments encountered in physiological systems and during ADC synthesis/purification [1] [6] [8].
  • Reduced Aggregation: Hydrophobic payloads and linkers are major contributors to ADC aggregation, leading to accelerated plasma clearance, loss of efficacy, and potential toxicity. The hydrophilic PEG4 spacer acts as a shield, reducing the overall hydrophobicity of the paclitaxel derivative. This mitigates the tendency for self-aggregation and promotes the stability of the final conjugate in circulation. Research demonstrates that replacing hydrophobic linkers (e.g., Val-Cit dipeptide) with hydrophilic PEG-containing linkers (e.g., Val-Lys(PEG24)) significantly improves the stability and pharmacokinetics of paclitaxel-based ADCs, preventing precipitation and enabling higher Drug-to-Antibody Ratios (DAR) without aggregation [7].
  • Improved Biocompatibility: PEG is a well-established biocompatible polymer known to reduce non-specific protein adsorption (opsonization) and minimize immediate immune recognition. This characteristic contributes to decreased non-target toxicity and potentially longer circulation half-lives for conjugates incorporating pegylated linkers or payloads [6] [8].
  • Spacer Functionality: The PEG4 chain provides physical separation between the bulky paclitaxel molecule and the targeting component (antibody or peptide) or the conjugation site. This spatial separation is hypothesized to reduce steric hindrance, potentially improving the accessibility of the targeting ligand to its receptor and facilitating the efficient release or activity of the payload after internalization [5] [10].

Table 2: Impact of PEG4 Spacer on Paclitaxel Properties in 7-O-(Amino-PEG4)-Paclitaxel

PropertyNative Paclitaxel7-O-(Amino-PEG4)-PaclitaxelConsequence for Conjugate Development
Aqueous SolubilityVery Low (< 0.03 mg/mL)Significantly Higher (≥ 50 mg/mL in DMSO, compatible in aqueous buffers) [2]Enables handling in aqueous media during conjugation; improves conjugate solubility and formulation stability.
HydrophobicityExtremely HighModerated by hydrophilic PEG4 spacerReduces propensity for aggregation in ADCs/PDCs; improves pharmacokinetic profile [7].
Chemical FunctionalityLimited (C2', C7, C10 OH)Primary amine at terminusProvides defined, versatile conjugation handle for amide bond formation.
BiocompatibilityCytotoxicCytotoxic payload masked by PEG; PEG is biocompatibleReduces non-specific interactions; potentially lowers off-target toxicity in conjugates [6] [8].

Significance of Amino Group Functionalization at the 7-O Position

The primary amine (–NH₂) at the distal end of the PEG4 spacer is the defining functional feature of 7-O-(Amino-PEG4)-paclitaxel, enabling its primary application as a versatile building block for bioconjugation. This amino group exhibits well-characterized reactivity, allowing chemoselective coupling to various functional groups commonly found on targeting ligands (antibodies, peptides) or solid carriers:

  • Conjugation Chemistries:
  • Carboxylic Acids (–COOH): Forms stable amide bonds via activation with carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) or other active esters (e.g., sulfo-NHS, TSTU). This is the most common method for conjugating the amine to carboxylate groups on antibodies (e.g., surface-exposed glutamic or aspartic acid residues) or linker moieties [1] [2] [10].
  • Activated NHS Esters: Reacts efficiently and rapidly with N-hydroxysuccinimide esters (R-COO-NHS) to form amide bonds, a standard reaction in bioconjugation kits and protocols.
  • Carbonyl Groups (Aldehydes –CHO, Ketones >C=O): Forms Schiff bases (imines, R–N=CR'₂), which can be stabilized by reduction (e.g., with NaCNBH₃) to generate stable secondary amine linkages. This is useful for conjugation to oxidized glycans on antibodies [1] [2].
  • Other Electrophiles: Can react with isocyanates (–N=C=O), isothiocyanates (–N=C=S), epoxides, and certain alkyl halides under appropriate conditions.
  • Enabling Targeted Delivery Platforms:
  • Antibody-Drug Conjugates (ADCs): The amine group allows covalent attachment of the paclitaxel derivative to monoclonal antibodies via linkers. The hydrophilic PEG4 spacer is crucial in this context. Research demonstrates that conjugating paclitaxel via hydrophobic linkers often leads to ADC instability and precipitation. In contrast, using 7-O-(Amino-PEG4)-paclitaxel with hydrophilic linkers (e.g., incorporating additional PEG units or polar elements) enables the generation of stable, high-DAR ADCs (e.g., DAR=8) with superior in vitro and in vivo efficacy and reduced non-target toxicity compared to ADCs using hydrophobic linkers or other payloads like MMAE or SN38 [7]. These pegylated paclitaxel ADCs also demonstrate potent "bystander killing" effects while maintaining target specificity.
  • Peptide-Drug Conjugates (PDCs): Similarly, the amine enables conjugation to peptides containing C-terminal carboxylic acids or side-chain carboxylates (Asp, Glu) or engineered handles like maleimides (after amine modification) [5] [10].
  • PROTACs: While primarily used for ADCs/PDCs, the reactive amine also facilitates incorporation into Proteolysis Targeting Chimeras (PROTACs) as part of the linker connecting the E3 ligase ligand and the target protein ligand [5].
  • Nanocarrier Functionalization: The amine can be used to conjugate the paclitaxel derivative to the surface of nanoparticles (e.g., functionalized graphene oxide, liposomes, polymeric NPs) for passive or active targeted delivery, leveraging the Enhanced Permeability and Retention (EPR) effect or specific targeting ligands [8].
  • Controlled Release: While the direct linkage between the PEG4-amine and paclitaxel (via the C7 ether) is generally stable and non-cleavable under physiological conditions, the 7-O-(Amino-PEG4)-paclitaxel is typically used as an intermediate. The amine is coupled via a cleavable linker (e.g., Val-Cit dipeptide, hydrazone, disulfide) to the targeting moiety. This design ensures the conjugate remains stable in circulation but releases the active payload (either the intact 7-O-(Amino-PEG4)-paclitaxel or, more commonly after further processing, free paclitaxel) specifically within the target cell (e.g., in the lysosome's low pH or protease-rich environment) [7] [10].

Table 3: Conjugation Chemistries Enabled by the Amino Group in 7-O-(Amino-PEG4)-Paclitaxel

Target Functional GroupConjugation ChemistryBond FormedCommon Applications
Carboxylic Acid (–COOH)Carbodiimide (EDC) + NHS couplingAmide (–CO–NH–)Conjugation to antibody surface carboxylates (Asp, Glu); linker carboxylates [1] [2] [10]
Activated NHS EsterNucleophilic substitutionAmide (–CO–NH–)Standard bioconjugation to pre-activated ligands or carriers
Aldehyde (–CHO)Schiff base formation + ReductionSecondary amine (–N–CH₂–)Conjugation to periodate-oxidized antibody glycans
Isothiocyanate (–N=C=S)Nucleophilic additionThiourea (–NH–CS–NH–)Conjugation to peptide N-terminus or engineered lysines
EpoxideRing-opening nucleophilic additionSecondary amine + AlcoholLess common; potential for surface conjugation

Properties

Product Name

7-O-(Amino-PEG4)-paclitaxel

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C58H72N2O19

Molecular Weight

1101.21

InChI

InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49?,51-,56+,57-,58+/m0/s1

InChI Key

VDNLACHAGAYEKT-QFWHBDSMSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

7-O-(Amino-PEG4)- paclitaxel

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.